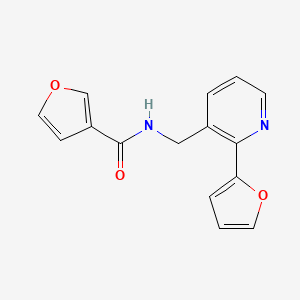

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a furan-3-carboxamide moiety at the 3-position via a methyl linker. This structure combines aromatic and hydrogen-bonding motifs, which are critical for interactions in biological systems or material science applications.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-8,10H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKCEICTADSJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol. The reaction is carried out under reflux conditions to yield N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide. The carbothioamide is subsequently oxidized with potassium ferricyanide in an alkaline medium to produce the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, formaldehyde for hydroxymethylation, and acyl chlorides for acylation.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Substitution: Formation of substituted furan derivatives at the 5-position.

Scientific Research Applications

Structure and Composition

The molecular formula of N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is , with a molecular weight of approximately 216.24 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, alongside a pyridine ring that contributes to its biological activity.

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of furan and pyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies focus on the compound's ability to target specific pathways involved in cancer progression.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Material Science

Polymer Development

this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.

Sensors and Catalysts

The unique electronic properties of the furan and pyridine groups allow the compound to be explored as a sensor material or catalyst in organic reactions. Its ability to undergo redox reactions can be harnessed in electrochemical sensors for detecting environmental pollutants.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University examined the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of apoptotic pathways mediated by reactive oxygen species (ROS) production.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating its potential as an alternative therapeutic agent.

Mechanism of Action

The mechanism by which N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

The compound can be structurally and functionally compared to three categories of analogs: simple furan carboxamides , ranitidine-related compounds , and fused furopyridine carboxamides . Key differences in substituents, ring systems, and functional groups influence their physicochemical and biological properties.

Structural and Functional Comparison

Table 1: Structural Comparison

Key Research Findings

Bioactivity and Binding Affinity :

- The target compound’s pyridine-furan hybrid structure may offer stronger aromatic interactions compared to simple furan carboxamides (e.g., 95a-e), which lack a pyridine ring .

- In contrast, ranitidine analogs (e.g., nitroacetamide derivatives) prioritize nitro and sulphanyl groups for proton pump inhibition, a feature absent in the target compound .

- Fused furopyridine carboxamides (e.g., fluorophenyl-substituted analogs) exhibit enhanced target selectivity in kinase inhibition due to rigid fused-ring systems, suggesting the target compound’s flexible methyl linker might reduce specificity .

However, fused furopyridine derivatives with fluorinated substituents (e.g., trifluoroethyl) demonstrate superior metabolic stability, a trait the target compound may lack due to its non-fluorinated, hydrolytically sensitive carboxamide .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling furan-3-carboxylic acid to a pre-functionalized pyridine intermediate, akin to methods for hydrazone derivatives (e.g., 97a-e) .

- Fused furopyridines require more complex cyclization steps (e.g., [2,3-b] ring fusion), making the target compound synthetically simpler but less structurally rigid .

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a heterocyclic compound characterized by its unique structural features, which include both furan and pyridine moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 268.27 g/mol. The compound's structure facilitates various chemical interactions that are pivotal for its biological activity.

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The furan and pyridine rings can engage in:

- π–π stacking interactions

- Hydrogen bonding

- Coordination with metal ions

These interactions are crucial for modulating the activity of biological pathways relevant to disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of furan-based compounds have been evaluated for their inhibitory effects on the SARS-CoV-2 main protease (Mpro), which is a critical target for COVID-19 treatment. Some derivatives showed IC50 values as low as 1.55 μM, indicating strong inhibition potential against viral replication .

Anticancer Properties

The compound's anticancer potential has also been explored through various in vitro studies. Research has demonstrated that N-(pyridinyl) derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, certain compounds have shown effectiveness in inhibiting tumor growth in various cancer cell lines, suggesting their utility in cancer therapy .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against a range of pathogens. In vitro assays have shown that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Table 1: Biological Activity Summary

Case Studies

- Antiviral Screening : A study evaluated several furan derivatives for their ability to inhibit SARS-CoV-2 Mpro, leading to the identification of potent inhibitors with low cytotoxicity levels, suggesting a favorable therapeutic index for further development .

- Anticancer Evaluation : In another investigation, N-(pyridinyl) derivatives were tested against breast cancer cell lines, revealing significant apoptosis induction and cell cycle arrest at specific concentrations, highlighting their potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.